![molecular formula C10H18INO6S B14211101 Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate CAS No. 753489-99-5](/img/structure/B14211101.png)
Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an iodine atom, a sulfonyl group, and a propanedioate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate typically involves the reaction of diethyl propanedioate with 3-iodopropane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The purification process often includes recrystallization and chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under specific conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new sulfonamide derivatives.
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of sulfinates or sulfides.
Hydrolysis: Production of diethyl propanedioate and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate involves its interaction with specific molecular targets. The iodine atom and sulfonyl group play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, resulting in active metabolites that contribute to its overall effect.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: Similar in structure but lacks the sulfonyl and iodine groups.
Sulfanilamide: Contains a sulfonyl group but differs in the rest of the structure.
Iodoacetamide: Contains an iodine atom but differs in the rest of the structure.
Uniqueness
Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate is unique due to the combination of its iodine atom, sulfonyl group, and propanedioate moiety
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
753489-99-5 |
|---|---|
Fórmula molecular |
C10H18INO6S |
Peso molecular |
407.22 g/mol |
Nombre IUPAC |
diethyl 2-(3-iodopropylsulfonylamino)propanedioate |
InChI |
InChI=1S/C10H18INO6S/c1-3-17-9(13)8(10(14)18-4-2)12-19(15,16)7-5-6-11/h8,12H,3-7H2,1-2H3 |
Clave InChI |
PFQKGRUAWOERMZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)NS(=O)(=O)CCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid](/img/structure/B14211018.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide](/img/structure/B14211023.png)
![1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14211036.png)
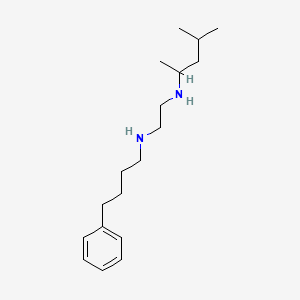
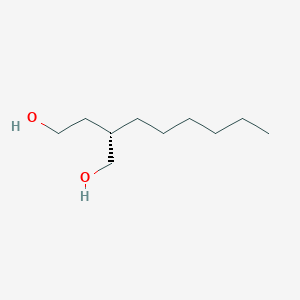
![4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid](/img/structure/B14211047.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B14211053.png)
![2,2'-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14211054.png)
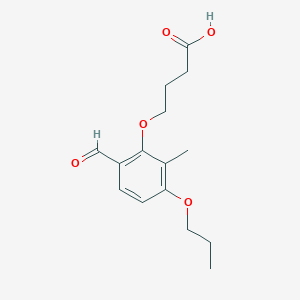
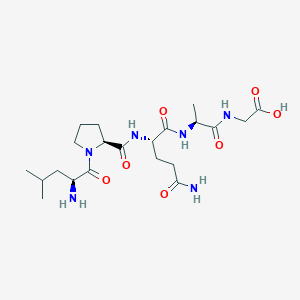
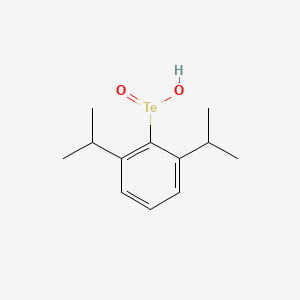
![N'-(3,3-diphenylpropyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14211085.png)

![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14211106.png)
